molecular formula C6H3Cl2NO B137333 5-Chloropyridine-2-carbonyl chloride CAS No. 128073-03-0

5-Chloropyridine-2-carbonyl chloride

Cat. No. B137333
CAS RN: 128073-03-0
M. Wt: 176 g/mol
InChI Key: JRIASDXJZYOBCA-UHFFFAOYSA-N
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Description

The compound "5-Chloropyridine-2-carbonyl chloride" is a chlorinated pyridine derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chlorine atom and a carbonyl chloride group attached to a pyridine ring. This structure makes it a reactive species, suitable for further chemical transformations.

Synthesis Analysis

The synthesis of chloropyridine derivatives often involves halogenation reactions where chlorine atoms are introduced into the pyridine ring. For instance, the synthesis of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters involves the use of thieno[2,3-b]pyridinyl-5-carbonyl chloride as an intermediate, which is structurally related to this compound . Similarly, the synthesis of 5,7-dihydro-5-oxopyrido[3',2':5,6]pyrimido[1,2-a]benzimidazoles starts with 2-chloropyridine-3-carbonyl chloride, indicating the utility of chloropyridine carbonyl chlorides in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of chloropyridine derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of 5 (l menthyloxy) 3 chloro 4 pyrrolidinyl 2(5H) furanone, although not the same compound, provides insight into how chlorine substituents affect the overall molecular conformation . The crystallographic data of related compounds, such as 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, also contribute to understanding the structural aspects of chlorinated pyridines .

Chemical Reactions Analysis

Chloropyridine carbonyl chlorides are versatile intermediates in chemical reactions. They can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other groups. For instance, the synthesis of pyridine-functionalised bidentate N-heterocyclic carbenes involves the reaction of chloropyridine derivatives with silver carbene complexes . The reactivity of the chlorine atom and the carbonyl chloride group enables the formation of a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine derivatives are influenced by the presence of electron-withdrawing groups such as chlorine and carbonyl chloride. These substituents can affect the compound's boiling point, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and stability of these compounds, as seen in the crystal structures of related chloropyridine compounds .

properties

IUPAC Name

5-chloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIASDXJZYOBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568181
Record name 5-Chloropyridine-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128073-03-0
Record name 5-Chloro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-03-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridine-2-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridine-2-carbonyl chloride
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Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (one drop) and thionyl chloride (1 mL) were added to a suspension of 5-chloropyridinecarboxylic acid (55.2 mg) in toluene (5 mL). The mixture was heated under reflux for one hour. The reaction solution was cooled to room temperature and then the solvent was evaporated under reduced pressure to obtain 5-chloropyridinecarboxylic acid chloride. A solution of 5-chloropyridinecarboxylic acid chloride in THF (5 mL) and pyridine (115 μL) were sequentially added to a solution of the compound of Preparation Example 2-(2) (111 mg) in THF (10 mL) under ice-cooling. The mixture was warmed to room temperature and stirred for 30 minutes. After confirming completion of the reaction, a saturated sodium bicarbonate solution was added to the mixture, followed by extraction with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure to obtain an amide compound of a synthetic intermediate. The resulting amide was dissolved in dichloromethane (10 mL). Trifluoroacetic acid (2 mL) was added and the mixture was stirred at room temperature for three hours. The reaction solution was diluted with diethyl ether. Then, the reaction mixture was neutralized with a sodium bicarbonate solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure. The crude product was purified by NH-silica gel column chromatography to obtain the title compound (115 mg; >99% ee).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
55.2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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